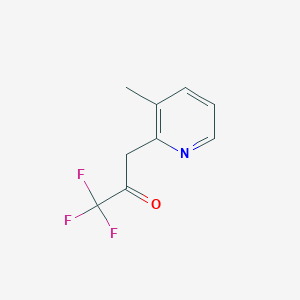

1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-one

Beschreibung

1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-one is a fluorinated ketone derivative featuring a trifluoromethyl group and a 3-methylpyridin-2-yl substituent. Its molecular formula is C₉H₈F₃NO (molecular weight: 203.17 g/mol), with a CAS number of 219726-55-3 and MDL identifier MFCD21602426 . The compound is synthesized via trifluoroacetylation of methylpyridines, yielding 73% after column chromatography, with a melting point of 124–126°C . Analytical data confirm its purity (≥95%) and structural integrity, as evidenced by elemental analysis (Calcd: C, 53.21%; H, 3.97%; N, 6.89%; Found: C, 53.21%; H, 4.23%; N, 6.95%) .

Eigenschaften

IUPAC Name |

1,1,1-trifluoro-3-(3-methylpyridin-2-yl)propan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c1-6-3-2-4-13-7(6)5-8(14)9(10,11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUHFAROYSYCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501219546 | |

| Record name | 1,1,1-Trifluoro-3-(3-methyl-2-pyridinyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219726-55-3 | |

| Record name | 1,1,1-Trifluoro-3-(3-methyl-2-pyridinyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219726-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,1-Trifluoro-3-(3-methyl-2-pyridinyl)-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501219546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-one typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with trifluoroacetone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through standard purification techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The pyridine ring can participate in hydrogen bonding and π-π interactions with biological targets, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

The compound belongs to a broader class of trifluoroacetone derivatives, which vary in substituents attached to the ketone core. Below is a detailed comparison with structurally and functionally related analogs:

Pyridine-Based Trifluoroacetone Derivatives

Key Observations :

- Substituent Position : The 3-methylpyridin-2-yl group in the target compound introduces steric hindrance compared to unsubstituted pyridyl analogs, reducing synthetic yield (73% vs. 84–90% for 2-/4-pyridyl derivatives) .

- Thermal Stability : The para-substituted 4-pyridyl analog exhibits a higher melting point (168–170°C), likely due to symmetrical packing in the crystal lattice .

Sulfur-Containing Trifluoroacetone Derivatives

Key Observations :

- Lipophilicity : The octylsulfanyl derivative (C₁₁H₁₉F₃OS) has enhanced lipid solubility, making it suitable for materials science applications .

- Reactivity : Sulfur-containing analogs exhibit nucleophilic reactivity at the thioether group, enabling diverse functionalization .

Aromatic and Heterocyclic Trifluoroacetone Derivatives

| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|---|

| 1,1,1-Trifluoro-3-(4-methoxyphenyl)propan-2-one | 4-Methoxyphenyl | C₁₀H₉F₃O₂ | 218.17 | 61 (predicted) |

| 1,1,1-Trifluoro-3-(1-methyl-1H-pyrazol-4-yl)propan-2-one | 1-Methylpyrazol-4-yl | C₇H₇F₃N₂O | 200.14 | N/A |

| 1,1,1-Trifluoro-3-(thiophen-2-yl)propan-2-one | Thiophen-2-yl | C₇H₅F₃OS | 194.17 | N/A |

Key Observations :

Biologische Aktivität

1,1,1-Trifluoro-3-(3-methylpyridin-2-yl)propan-2-one, with the molecular formula CHFNO and CAS Number 219726-55-3, is a compound of significant interest in medicinal chemistry due to its unique trifluoromethyl group and pyridine moiety. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Weight : 203.16 g/mol

- Molecular Formula : CHFNO

- CAS Number : 219726-55-3

- Purity : Minimum 95% .

The biological activity of this compound is largely attributed to the presence of the trifluoromethyl group, which enhances lipophilicity and metabolic stability. Compounds containing this group have been shown to interact with various biological targets:

- Enzyme Inhibition : The trifluoromethyl group can enhance binding affinity to enzymes by stabilizing interactions through hydrogen bonding or hydrophobic effects.

- Receptor Modulation : The compound may act on neurotransmitter receptors, similar to other pyridine derivatives which are known to influence serotonin and dopamine pathways .

Biological Activity and Therapeutic Potential

Research indicates that compounds with similar structures exhibit a range of biological activities:

- Antimicrobial Activity : Some trifluoromethyl-containing compounds have demonstrated efficacy against bacterial strains such as Pseudomonas putida and Mycobacterium tuberculosis, suggesting potential applications in antibiotic development .

- Anticancer Properties : Studies have shown that pyridine derivatives can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .

Table 1: Summary of Biological Activities

| Activity Type | Example Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | Trifluoromethyl derivatives | Inhibition of growth in bacterial strains |

| Anticancer | Pyridine analogs | Reduced tumor cell viability |

| Enzyme Inhibition | Various fluorinated compounds | Enhanced binding to target enzymes |

Case Study 1: Antimicrobial Efficacy

A study published in MDPI explored the antimicrobial properties of trifluoromethyl-containing compounds against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µM, demonstrating potent activity against resistant strains .

Case Study 2: Anticancer Activity

Research highlighted in the Journal of Medicinal Chemistry focused on the anticancer potential of pyridine-based compounds. The study revealed that specific derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, hinting at their therapeutic potential in oncology .

Q & A

Basic: How can the synthesis of 1,1,1-trifluoro-3-(3-methylpyridin-2-yl)propan-2-one be optimized for high yield and purity?

Methodological Answer:

The synthesis typically involves a nucleophilic addition-elimination reaction between 3-methylpyridine-2-carbaldehyde and 1,1,1-trifluoroacetone under alkaline conditions (e.g., NaOH or KOH in ethanol/methanol). Key optimizations include:

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields .

- Temperature control : Heating under reflux (60–80°C) improves kinetics but requires monitoring to avoid decomposition.

- Purification : Distillation or recrystallization (e.g., using hexane/ethyl acetate) removes byproducts like unreacted aldehyde or ketone .

- Analytical validation : Confirm purity via GC-MS or HPLC (retention time and peak area analysis) .

Basic: What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Use NMR to confirm trifluoromethyl group integrity (δ ≈ -60 to -80 ppm) and NMR to verify pyridine ring protons (δ ≈ 7.0–8.5 ppm) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve molecular geometry. For twinned crystals, use SHELXD/SHELXE for phasing .

- Mass spectrometry : High-resolution EI-MS or ESI-MS validates molecular weight (e.g., [M] at m/z 219.15) and fragmentation patterns .

Basic: What are the key reactivity patterns of the trifluoromethyl and pyridinyl groups in this compound?

Methodological Answer:

- Trifluoromethyl group : Resists nucleophilic substitution but participates in radical reactions (e.g., photochemical C-F activation) .

- Pyridinyl ring : Undergo electrophilic substitution at the 4- or 6-positions (e.g., nitration, halogenation) under acidic conditions. The 3-methyl group sterically hinders reactivity at adjacent positions .

- Ketone functionality : Susceptible to reduction (e.g., NaBH/CeCl yields secondary alcohol) or condensation reactions (e.g., hydrazones for crystallography) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Methodological Answer:

- Substituent modification : Replace the 3-methyl group on the pyridine ring with electron-withdrawing groups (e.g., Cl, CF) to enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .

- Trifluoromethyl positioning : Compare analogs with trifluoromethyl groups at alternative positions (e.g., para vs. meta) to assess steric/electronic effects on target binding .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like cytochrome P450 or fluorinated drug transporters .

Advanced: What computational strategies are effective for modeling the compound’s electronic properties and reaction pathways?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and charge distribution, critical for understanding electrophilic/nucleophilic sites .

- Reaction pathway analysis : Use Gaussian or ORCA to simulate intermediates in ketone reduction or pyridine functionalization, identifying transition states and activation energies .

- Solvent effects : Apply COSMO-RS models to predict solubility and solvation free energy in polar aprotic solvents (e.g., DMF, DMSO) .

Advanced: How can contradictions between spectroscopic and crystallographic data be resolved?

Methodological Answer:

- Dynamic vs. static disorder : If NMR suggests multiple conformers but X-ray shows a single structure, perform variable-temperature NMR to detect conformational flexibility .

- Crystal packing effects : Use Hirshfeld surface analysis (CrystalExplorer) to assess intermolecular interactions (e.g., hydrogen bonds) that may stabilize unexpected conformations .

- Synchrotron validation : High-resolution synchrotron X-ray data (λ < 1 Å) reduces noise and clarifies ambiguous electron density maps .

Advanced: What pharmacological targets are plausible for this compound based on its structural analogs?

Methodological Answer:

- Kinase inhibition : Analogs with trifluoromethyl-pyridine motifs (e.g., 3-chloro-5-(trifluoromethyl)pyridine derivatives) show activity against MAPK or PI3K pathways .

- Antimicrobial agents : Fluorinated ketones disrupt bacterial enoyl-ACP reductase (e.g., FabI), validated via MIC assays and molecular dynamics simulations .

- Neuroactive potential : Pyridine derivatives modulate GABA receptors; use patch-clamp electrophysiology to assess effects on ion channel currents .

Advanced: How can metabolic stability of this compound be evaluated in preclinical studies?

Methodological Answer:

- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Monitor metabolites (e.g., hydroxylation at the pyridine ring) .

- CYP450 profiling : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify major metabolic pathways and potential drug-drug interactions .

- Stability optimization : Introduce deuterium at metabolically labile positions (e.g., α to ketone) to slow oxidative degradation .

Advanced: What chiral resolution methods are suitable for isolating enantiomers of this compound?

Methodological Answer:

- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/IPA mobile phases. Optimize retention times via gradient elution .

- Diastereomeric crystallization : React with chiral auxiliaries (e.g., L-tartaric acid) to form salts with differing solubility .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of one enantiomer .

Advanced: How can polymorphism in crystalline forms of this compound impact its physicochemical properties?

Methodological Answer:

- Screening polymorphs : Use solvent-drop grinding with 10+ solvents (e.g., ethanol, acetonitrile) and analyze via PXRD to identify distinct crystal forms .

- Thermal analysis : DSC/TGA reveals melting points and stability differences between polymorphs. High-energy forms often melt at lower temperatures .

- Bioavailability correlation : Compare dissolution rates (USP apparatus II) of polymorphs in simulated gastric fluid to link crystal structure to solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.